molecular formula C11H25N B14429816 N-tert-Butylheptan-1-amine CAS No. 78579-52-9

N-tert-Butylheptan-1-amine

Cat. No.: B14429816
CAS No.: 78579-52-9
M. Wt: 171.32 g/mol
InChI Key: YSZRBYDNFZRYSJ-UHFFFAOYSA-N
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Description

Contextualizing N-tert-Butylheptan-1-amine within Contemporary Organic Chemistry

This compound, a secondary amine featuring both a bulky tert-butyl group and a linear heptyl chain attached to the nitrogen atom, represents an interesting molecular architecture for exploring steric and electronic effects in chemical reactions. While specific research on this particular amine is not extensive, its constituent parts, the N-tert-butyl group and the heptylamine (B89852) backbone, are well-studied in various chemical contexts. The interplay between the sterically demanding tert-butyl group and the flexible, lipophilic heptyl chain makes this compound a potentially valuable compound for investigations into reaction kinetics, catalyst development, and material science. A known method for its synthesis involves the alkylation of an appropriate amine. researchgate.net

Significance of N-tert-Butyl Amine Moieties in Synthetic Methodologies and Chemical Systems

The N-tert-butyl group is a cornerstone in synthetic organic chemistry, primarily due to its significant steric bulk. This steric hindrance can be strategically employed to control the regioselectivity and stereoselectivity of chemical transformations. mdpi.commasterorganicchemistry.com By physically blocking certain reaction pathways, the tert-butyl group can direct reagents to attack a less hindered site, leading to the formation of a specific desired product.

One of the most prominent applications of the N-tert-butyl moiety is in the field of asymmetric synthesis, particularly through the use of N-tert-butylsulfinyl imines. cas.cniupac.orgnih.gov These chiral auxiliaries, developed by the Ellman group, have proven to be exceptionally versatile for the synthesis of a wide array of chiral amines. yale.edu The tert-butylsulfinyl group activates the imine for nucleophilic addition and serves as a powerful chiral directing group. nih.govresearchgate.net After the desired transformation, the sulfinyl group can be easily cleaved under acidic conditions, yielding the enantioenriched amine. researchgate.net This methodology has been instrumental in the synthesis of numerous complex molecules, including natural products and pharmaceutical agents. yale.edu

The steric properties of the tert-butyl group also influence the physical and chemical behavior of the parent molecule. For instance, the bulkiness of the tert-butyl group can enhance the stability of a compound by shielding reactive functional groups from attack. In coordination chemistry, the steric demands of N-tert-butyl ligands can dictate the nuclearity and geometry of metal complexes. mdpi.com

Physicochemical Properties

Detailed experimental data for this compound is not widely published. However, its properties can be extrapolated from related compounds and general chemical principles.

PropertyPredicted Value/Information
Molecular Formula C₁₁H₂₅N
Molecular Weight 171.33 g/mol
Appearance Expected to be a colorless to pale yellow liquid.
Boiling Point Predicted to be higher than that of N-tert-butylbutylamine (148-150 °C) due to the longer heptyl chain.
Solubility Likely soluble in organic solvents and sparingly soluble in water due to the hydrophobic nature of the alkyl chains.
Basicity Expected to be a weak base, typical for a secondary amine. The electron-donating alkyl groups increase the electron density on the nitrogen, but the steric hindrance of the tert-butyl group can affect its ability to act as a proton acceptor. masterorganicchemistry.com

Research Findings

While direct research on this compound is limited, a publication by D.J. Schipper et al. outlines a method for its synthesis via amine alkylation. researchgate.net This suggests its use as a building block or intermediate in more complex molecular syntheses.

Furthermore, a patent for lubricating oil compositions mentions N-tert-butylheptan-2-amine as an example of a sterically hindered amine. google.com This supports the expectation that this compound would also exhibit significant steric effects, a property that is highly valuable in controlling chemical reactivity.

The broader research landscape for N-tert-butyl amines is rich with examples of their utility. The steric hindrance provided by the tert-butyl group is known to decrease the nucleophilicity of the amine compared to less hindered primary amines. masterorganicchemistry.com This property can be exploited to achieve selective reactions in complex molecules.

In the realm of asymmetric synthesis, the impact of the N-tert-butyl group is profound. N-tert-butylsulfinyl imines are widely used as intermediates for the enantioselective synthesis of α-branched amines, amino alcohols, and amino acids. iupac.orgnih.gov The high diastereoselectivity observed in the addition of nucleophiles to these imines is attributed to the steric influence of the tert-butyl group, which directs the incoming nucleophile to a specific face of the molecule. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78579-52-9

Molecular Formula

C11H25N

Molecular Weight

171.32 g/mol

IUPAC Name

N-tert-butylheptan-1-amine

InChI

InChI=1S/C11H25N/c1-5-6-7-8-9-10-12-11(2,3)4/h12H,5-10H2,1-4H3

InChI Key

YSZRBYDNFZRYSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for N Tert Butylheptan 1 Amine and Analogous N Tert Butyl Alkylamines

N-Alkylation Strategies for Secondary Amine Formation

Copper-Catalyzed N-Alkylation Utilizing tert-Butylating Agents

Copper catalysis has emerged as a powerful tool for the formation of C-N bonds, offering mild and efficient pathways for the synthesis of N-tert-butyl alkylamines. These methods often employ specific tert-butylating agents that can deliver the bulky tert-butyl group to a primary aliphatic amine.

While the copper-catalyzed N-tert-butylation of aromatic amines has been well-documented, the application of these methods to aliphatic amines, particularly long-chain primary amines like heptan-1-amine, is an area of ongoing research. organic-chemistry.org A notable method for the N-tert-butylation of anilines utilizes tert-butyl 2,2,2-trichloroacetimidate as the tert-butylating agent in the presence of a copper(II) triflate (Cu(OTf)₂) catalyst. organic-chemistry.org This reaction proceeds efficiently at room temperature for a variety of substituted anilines. organic-chemistry.org

The compatibility of this specific methodology with primary aliphatic amines is not extensively reported. However, the general principles of copper-catalyzed N-alkylation of aliphatic amines suggest that the reaction is feasible, though conditions may require optimization. For instance, a visible-light-induced copper-catalyzed method has been shown to be effective for the mono-alkylation of primary aliphatic amines with unactivated secondary alkyl iodides. researchgate.netnih.gov This demonstrates the capability of copper catalysts to mediate C-N bond formation involving aliphatic amines under mild conditions.

The substrate scope for analogous copper-catalyzed alkylations of aliphatic amines is broad, tolerating various functional groups. organic-chemistry.org Challenges in the tert-butylation of primary aliphatic amines may arise from the steric bulk of the tert-butylating agent and potential side reactions. The basicity of aliphatic amines compared to aromatic amines could also influence the catalytic cycle and reaction efficiency. Further research is needed to fully elucidate the scope and limitations of copper-catalyzed tert-butylation of long-chain primary aliphatic amines.

Table 1: Representative Scope of Copper-Catalyzed N-tert-Butylation of Aromatic Amines with tert-Butyl 2,2,2-Trichloroacetimidate organic-chemistry.org

EntryAniline (B41778) DerivativeYield (%)
1Aniline85
24-Nitroaniline83
34-Chloroaniline81
44-Methoxyaniline65

Reaction conditions: Aniline derivative (1.0 equiv), tert-butyl 2,2,2-trichloroacetimidate (2.0 equiv), Cu(OTf)₂ (5 mol%), nitromethane, room temperature.

Two primary mechanistic pathways are considered for copper-catalyzed N-alkylation: a cationic pathway and a radical pathway.

In the case of the copper-catalyzed N-tert-butylation of aromatic amines using tert-butyl 2,2,2-trichloroacetimidate, a cationic mechanism is proposed. organic-chemistry.org The catalytic cycle is thought to initiate with the coordination of the copper catalyst to the nitrogen atom of the trichloroacetimidate. This coordination facilitates the departure of the trichloroacetamide (B1219227) anion, generating a tert-butyl cation. The aniline then acts as a nucleophile, attacking the tert-butyl cation to form the N-tert-butylated product and regenerating the active copper catalyst upon deprotonation. organic-chemistry.org

Alternatively, for the copper-catalyzed alkylation of aliphatic amines induced by visible light, a radical-based mechanism is suggested. researchgate.netnih.gov In this pathway, a photoexcited copper(I) complex undergoes single-electron transfer with an alkyl halide to generate an alkyl radical and a copper(II) species. The primary amine coordinates to the copper(II) center, and subsequent C-N bond formation occurs through the coupling of the alkyl radical with the copper-bound amine. researchgate.net The choice of ligands and reaction conditions can influence which mechanistic pathway is favored.

Palladium-Catalyzed Buchwald-Hartwig Amination in Long-Chain Amine Synthesis

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgorganic-chemistry.orgacsgcipr.org While it is predominantly used for the synthesis of aryl amines (C(sp²)–N bonds), its application to the formation of alkyl amines (C(sp³)–N bonds), such as N-tert-Butylheptan-1-amine from a heptyl halide and tert-butylamine (B42293), presents a more significant challenge due to competing side reactions like β-hydride elimination. wikipedia.org

The success of the Buchwald-Hartwig amination for coupling alkyl halides with amines is highly dependent on the catalyst system, which includes the palladium precursor, the phosphine (B1218219) ligand, and the base. For the coupling of primary alkyl bromides with primary amines like tert-butylamine, the choice of a bulky, electron-rich phosphine ligand is critical to promote the desired C-N bond formation and suppress β-hydride elimination.

Several generations of phosphine ligands have been developed for the Buchwald-Hartwig amination. wikipedia.org For challenging couplings involving alkyl halides, sterically hindered dialkylbiaryl phosphine ligands, such as BrettPhos and RuPhos, have shown significant utility in promoting the amination of aryl halides with primary aliphatic amines. libretexts.org These ligands are designed to facilitate both the oxidative addition of the alkyl halide to the palladium(0) center and the subsequent reductive elimination to form the C-N bond.

The choice of base is also crucial. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed to deprotonate the amine and facilitate its coordination to the palladium center. jk-sci.com The solvent can also play a significant role, with ethereal solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) often being effective. libretexts.org

Table 2: Key Parameters for Optimization of Palladium-Catalyzed Coupling of Alkyl Halides with Amines

ParameterConsiderationsExamples
Palladium Precursor Should readily form the active Pd(0) species.Pd₂(dba)₃, Pd(OAc)₂
Ligand Bulky and electron-rich to promote oxidative addition and reductive elimination, and to prevent β-hydride elimination.BrettPhos, RuPhos, Josiphos-type ligands
Base Strong and non-nucleophilic to deprotonate the amine.NaOtBu, K₃PO₄, LHMDS
Solvent Aprotic and capable of solubilizing the reactants and catalyst.Toluene, THF, Dioxane

When the synthesis of N-tert-butyl alkylamines involves chiral starting materials, the stereochemical outcome of the reaction is a critical consideration. In the context of Buchwald-Hartwig amination, if a chiral alkyl halide is used, the reaction can potentially proceed with either inversion or retention of stereochemistry, or lead to racemization.

The stereochemical course of palladium-catalyzed cross-coupling reactions involving alkyl halides is complex and can be influenced by the mechanism of oxidative addition and the nature of the ligand. For some palladium-catalyzed cross-coupling reactions of alkyl electrophiles, a stereoinvertive pathway, consistent with an Sₙ2-type oxidative addition, has been observed.

In the context of amination, the use of chiral ligands can induce asymmetry in the product. For instance, in the asymmetric Buchwald-Hartwig amination of aryl halides, chiral biarylphosphine ligands like (R)- or (S)-BINAP can be used to achieve high enantioselectivity. libretexts.org For the intermolecular coupling of amines with chiral electrophiles, the choice of a suitable chiral ligand is essential to control the stereochemistry of the newly formed C-N bond. If the amine itself is chiral, the reaction can lead to the formation of diastereomers, and the catalyst system can influence the diastereomeric ratio of the products. For instance, the use of Pd(BINAP) as a catalyst has been shown to result in coupled products without loss of enantioselectivity in some intermolecular amination reactions. libretexts.org

Indirect Synthetic Routes via Imine Intermediates

Indirect synthetic strategies, particularly those involving imine intermediates, have become powerful tools for the synthesis of N-tert-butyl alkylamines. These methods offer high levels of control and versatility, allowing for the introduction of chirality and complex functionalities.

N-tert-Butanesulfinyl Imine-Based Asymmetric Synthesis of Chiral N-tert-Butyl Alkylamines

The use of N-tert-butanesulfinyl imines represents a cornerstone of modern asymmetric amine synthesis. nih.govacs.org Developed extensively by Ellman and coworkers, this methodology relies on the temporary use of the chiral N-tert-butanesulfinyl group as an auxiliary. nih.gov This group can be readily installed by condensing enantiomerically pure tert-butanesulfinamide with a wide array of aldehydes and ketones. acs.orgresearchgate.netiupac.org The resulting N-tert-butanesulfinyl imines are versatile intermediates for several key reasons: the sulfinyl group activates the imine for nucleophilic attack, it acts as a potent chiral directing group to control the stereochemical outcome of the reaction, and it can be easily removed under mild acidic conditions to yield the desired primary amine. acs.orgresearchgate.netnih.gov This approach provides access to a diverse range of enantioenriched amines. nih.gov

A significant advantage of N-tert-butanesulfinyl imines is their ability to undergo highly diastereoselective nucleophilic additions. researchgate.net The chiral sulfinyl group effectively shields one face of the C=N double bond, directing the incoming nucleophile to the opposite face and thereby establishing a new stereocenter with high predictability. researchgate.netnih.gov A wide variety of nucleophiles, including Grignard reagents, organolithium compounds, and organozincs, have been successfully employed in these additions to produce α-branched amines with high yields and diastereoselectivities, often exceeding 90:10 dr. iupac.orgnih.gov

For instance, the addition of Grignard reagents to N-sulfinyl aldimines proceeds with high diastereoselectivity for a broad range of aliphatic and aromatic aldimines coupled with alkyl, aryl, and vinyl Grignard reagents. iupac.org Similarly, organolithium reagents can be added to both aldimines and ketimines, providing access to α,α-dibranched amines. acs.orgresearchgate.net The stereochemical outcome of these additions is consistent with a six-membered chair-like transition state where the nucleophile adds to the imine carbon to avoid steric interactions with the bulky tert-butyl group of the sulfinyl auxiliary. iupac.org

Table 1: Examples of Diastereoselective Nucleophilic Additions to N-tert-Butanesulfinyl Imines

Imine Substrate (R-CH=NS(O)tBu) Nucleophile Product Diastereomeric Ratio (dr)
N-Benzylidene-2-methylpropane-2-sulfinamide Allylmagnesium bromide N-(1-phenylbut-3-en-1-yl)sulfinamide >98:2
N-(3-Phenylpropylidene)-2-methylpropane-2-sulfinamide Ethylmagnesium bromide N-(1-phenylpentan-3-yl)sulfinamide 96:4
N-(Heptylidene)-2-methylpropane-2-sulfinamide Methylmagnesium bromide N-(1-Methylheptyl)sulfinamide 94:6

Data compiled from various studies on sulfinyl imine chemistry.

The asymmetric reduction of the C=N bond in N-tert-butanesulfinyl imines provides a direct route to chiral N-tert-butyl alkylamines. Various reducing agents have been shown to be effective, with the stereochemical outcome dictated by the chirality of the sulfinyl auxiliary. For example, the reduction of N-tert-butanesulfinyl α-chloro imines with sodium borohydride (B1222165) (NaBH₄) in the presence of methanol (B129727) yields β-halo sulfinamides with excellent stereoselectivity (>98:2). researchgate.net Subsequent treatment with a base like potassium hydroxide (B78521) (KOH) induces cyclization to form N-(tert-butylsulfinyl)aziridines in quantitative yields. researchgate.net Interestingly, switching the reducing agent to lithium triethylborohydride (LiBHEt₃) can reverse the diastereoselectivity, providing access to the epimeric aziridine. researchgate.net

Furthermore, asymmetric transfer hydrogenation has been successfully applied to α,β-unsaturated N-(tert-butylsulfinyl)ketimines, leading to the formation of primary allylic amines with enantiomeric excesses typically ranging from 97% to over 99%. researchgate.net The choice of the absolute configuration of the sulfinyl group allows for the synthesis of the desired enantiomer of the final amine product. researchgate.net

The introduction of fluorine into amine-containing molecules is of great interest in medicinal chemistry as it can enhance metabolic stability and bioavailability. cas.cnnih.gov N-tert-butanesulfinyl imine chemistry offers a powerful platform for the stereoselective synthesis of fluorinated chiral amines. cas.cnnih.gov This can be achieved through two primary strategies: the stereoselective addition of nucleophiles to fluorinated N-tert-butanesulfinyl imines or the asymmetric addition of fluorinated reagents to non-fluorinated imines. cas.cn

For example, the addition of various organometallic reagents to N-tert-butanesulfinyl imines bearing trifluoromethyl groups has been used to synthesize α-trifluoromethylated amines with high diastereoselectivity. nuph.edu.ua The reaction of (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine with arylethyne nucleophiles, for instance, produces trifluoromethylpropargylamines. beilstein-journals.org Although the diastereoselectivity in some cases may be moderate, the diastereomers are often separable by chromatography, yielding diastereomerically pure compounds. beilstein-journals.org

The synthetic utility of N-tert-butanesulfinyl imine chemistry extends beyond simple amines to the construction of complex nitrogen-containing heterocycles. nih.govnih.govresearchgate.net The primary amines generated after the nucleophilic addition and subsequent deprotection of the sulfinyl group are ideal precursors for intramolecular cyclization reactions. nih.govbeilstein-journals.org This strategy has been successfully employed in the enantioselective synthesis of various heterocyclic systems, including aziridines, pyrrolidines, and piperidines, which are common motifs in natural products and pharmaceuticals. nih.govnih.gov

For example, the addition of functionalized organolithium compounds to N-tert-butanesulfinyl aldimines can yield δ- or ε-amino ketone derivatives. nih.gov Following the removal of the sulfinyl group, these intermediates can undergo reductive amination to form 2-substituted piperidines, such as the natural alkaloid (+)-isosolenopsin A, in a highly stereoselective manner. nih.gov Similarly, the reaction of sulfinyl imines with dimethylsulfoxonium methylide leads to the diastereoselective synthesis of trifluoromethylated aziridines. nih.gov

Reductive Amination Protocols for this compound Precursors

Reductive amination is a cornerstone of amine synthesis, providing a direct method for forming C-N bonds. For the synthesis of this compound, this involves the reaction of heptanal (B48729) with tert-butylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine. This one-pot process is highly efficient and widely used in industrial settings. google.commdpi.com

The reaction is typically carried out in the presence of hydrogen gas and a hydrogenation catalyst. google.com Various catalysts can be employed, with common choices including nickel, platinum, or palladium-based catalysts. The process is performed in the liquid phase, and while it can be done without a solvent, inert solvents like tetrahydrofuran or N-methylpyrrolidone may be used. google.com A key challenge in this reaction is the management of water, which is formed as a byproduct of the initial imine condensation. The presence of water can lead to the formation of azeotropes with the amine product, complicating purification. google.com Therefore, the workup procedure often involves a distillative removal of water and low-boiling components, sometimes facilitated by breaking the amine/water azeotrope with a base like sodium hydroxide solution. google.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
tert-Butanesulfinamide
Heptanal
tert-Butylamine
N-Benzylidene-2-methylpropane-2-sulfinamide
Allylmagnesium bromide
N-(1-phenylbut-3-en-1-yl)sulfinamide
N-(3-Phenylpropylidene)-2-methylpropane-2-sulfinamide
Ethylmagnesium bromide
N-(1-phenylpentan-3-yl)sulfinamide
N-(Heptylidene)-2-methylpropane-2-sulfinamide
Methylmagnesium bromide
N-(1-Methylheptyl)sulfinamide
Phenyllithium
N-(Diphenylmethyl)sulfinamide
Sodium borohydride
Potassium hydroxide
Lithium triethylborohydride
(S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine
(+)-Isolenopsin A
Dimethylsulfoxonium methylide
Tetrahydrofuran
N-methylpyrrolidone

Green Chemistry Principles in N-Protection and Deprotection of Amines Related to this compound

The tert-butyloxycarbonyl (Boc) group is a crucial protecting group for amines in multi-step organic synthesis. Developing environmentally benign methods for its introduction (N-Boc protection) and removal (deprotection) is a key focus of green chemistry.

Recent advancements have demonstrated that the N-Boc protection of amines can be efficiently achieved in aqueous media without the need for any catalyst. derpharmachemica.comorganic-chemistry.orgresearchgate.net This approach aligns with the principles of green chemistry by utilizing a non-toxic, readily available, and environmentally safe solvent. The reaction proceeds by treating the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in water at room temperature.

This method offers high chemoselectivity, meaning only the amino group is protected, even in the presence of other reactive functional groups. researchgate.net For primary aliphatic amines, which are structurally analogous to heptan-1-amine (a precursor to the target molecule), this method provides excellent yields of the corresponding N-Boc protected amine. A key advantage is the straightforward work-up procedure, often involving simple filtration or extraction, which minimizes the use of organic solvents for purification. researchgate.net The absence of acid or base catalysts prevents the formation of common side products such as isocyanates and ureas. derpharmachemica.comorganic-chemistry.org

Table 1: Catalyst-Free N-Boc Protection of Various Amines in Water

Amine Substrate Reaction Time Yield (%)
Benzylamine 10 min 98
n-Butylamine 15 min 96
Cyclohexylamine 12 min 97

This table is interactive. Click on the headers to sort the data.

Another green approach to N-Boc protection involves the use of solid acid catalysts under solvent-free conditions. derpharmachemica.com Heterogeneous catalysts, such as Amberlite-IR 120 resin, offer significant advantages, including ease of separation from the reaction mixture by simple filtration, and the potential for catalyst recycling and reuse. derpharmachemica.com

In this method, the amine is reacted with (Boc)₂O in the presence of a catalytic amount of the solid acid at room temperature. The reactions are often rapid, with high yields of the N-Boc protected amine achieved in a matter of minutes. derpharmachemica.com This solvent-free approach reduces the environmental impact associated with volatile organic compounds (VOCs). The methodology is applicable to a wide range of amines, including aliphatic primary and secondary amines. derpharmachemica.com

Table 2: Heterogeneous Acid Catalysis for N-Boc Protection of Aliphatic Amines

Amine Catalyst Time (min) Yield (%)
n-Hexylamine Amberlite-IR 120 2 98
Di-n-propylamine Amberlite-IR 120 3 96
Cyclopentylamine Amberlite-IR 120 1 99

This table is interactive. Click on the headers to sort the data.

Radical-Mediated Functionalization and Cyclization Approaches

Radical chemistry offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, often under mild reaction conditions.

Peroxide-initiated radical reactions can be employed for the alkylation of N-tert-butylamines. Organic peroxides can serve as both radical initiators and, in some cases, as the source of alkyl groups. For instance, the decomposition of a peroxide can generate radicals that abstract a hydrogen atom from a suitable substrate, initiating a chain reaction. While direct peroxide-initiated alkylation of this compound is not extensively documented, analogous reactions on similar nitrogen-containing heterocycles have been reported. For example, the use of tert-butyl hydroperoxide (TBHP) as a methyl source in the presence of a catalyst can achieve N-methylation of tetrazoles through a radical-mediated process. nih.gov This suggests the potential for developing similar strategies for the alkylation of N-tert-butyl alkylamines.

Visible-light photoredox catalysis has emerged as a powerful strategy for the activation of C-H bonds, particularly those adjacent to heteroatoms like nitrogen. nih.gov In the context of N-tert-butyl alkylamines, this methodology allows for the selective functionalization of the carbon atom alpha to the nitrogen. The process typically involves the single-electron oxidation of the amine by an excited photocatalyst to form a nitrogen radical cation. Subsequent deprotonation of an adjacent C-H bond generates an α-amino radical. nih.gov

This highly reactive α-amino radical can then engage in a variety of bond-forming reactions, including coupling with electron-deficient alkenes to achieve C-C bond formation. nih.gov This approach has been successfully applied to the α-functionalization of primary amine derivatives, demonstrating its potential for the synthesis of complex amine structures. nih.gov The choice of nitrogen protecting group can be crucial for directing the site of functionalization. nih.gov

Amide Precursor Routes to this compound

A common and reliable method for the synthesis of secondary amines involves the reduction of an appropriate amide precursor. For the synthesis of this compound, a plausible route would begin with the preparation of N-tert-butylheptanamide.

Amide Formation: Heptanoyl chloride + tert-Butylamine → N-tert-butylheptanamide + HCl

Amide Reduction: N-tert-butylheptanamide + LiAlH₄ → this compound

This two-step process provides a clear and effective pathway to the desired sterically hindered secondary amine from readily available starting materials.

Efficient and Accessible Silane-Mediated Amide Coupling

A direct and efficient method for synthesizing the amide precursors to N-tert-butyl alkylamines involves the silane-mediated coupling of carboxylic acids and amines. This approach avoids the need for pre-activation of the carboxylic acid, offering a more streamlined process. A notable example is the use of diphenylsilane (B1312307) in the presence of a tertiary amine base, such as N-methylpiperidine (NMPi), to facilitate the direct condensation of a carboxylic acid with an amine. themjalab.com This method is advantageous as it can be performed without the rigorous exclusion of air or moisture. themjalab.comrsc.org

The reaction proceeds by activating the carboxylic acid with the silane, forming a silyl (B83357) ester intermediate which is then susceptible to nucleophilic attack by the amine. The synthesis of N-tert-butylheptanamide, the direct precursor to this compound, can be achieved by coupling heptanoic acid with tert-butylamine using this methodology. The reaction has demonstrated broad functional group compatibility and scalability. themjalab.com

Research has shown that this method is effective for a variety of substrates, including long-chain carboxylic acids and both primary and secondary amines. The table below illustrates the scope of this silane-mediated coupling for the synthesis of various amides, demonstrating its applicability for producing precursors to analogous N-tert-butyl alkylamines. themjalab.com

Carboxylic AcidAmineBaseProductYield (%)
Benzoic AcidBenzylamineNMPiN-Benzylbenzamide92
Hexanoic AcidHexylamineNMPiN-Hexylhexanamide85
(Boc)-L-AlanineBenzylamineNMPi(Boc)-L-Alanine-N-benzylamide94
Benzoic AcidPiperidineNone1-Benzoylpiperidine87
Benzoic AcidMorpholineNone4-Benzoylmorpholine91

This table presents selected data on the scope of diphenylsilane-mediated amide coupling. Data sourced from Green Chemistry. themjalab.com

Ketal Amide Synthesis and Transformation

The synthesis of complex N-tert-butyl alkylamines can be facilitated by using protecting groups to mask reactive functionalities. Ketals are commonly employed to protect carbonyl groups (aldehydes and ketones) within the carboxylic acid or amine starting materials. This strategy allows for amide bond formation to occur at a different site without interference from the carbonyl group.

The "Ketal Amide Synthesis and Transformation" methodology involves a multi-step process:

Protection : A carbonyl group on one of the precursor molecules is protected as a ketal. For instance, a keto-acid can be converted to a ketal-acid.

Amide Coupling : The precursor containing the ketal is coupled with the corresponding amine or carboxylic acid (e.g., tert-butylamine) using standard amide bond-forming reactions. This could include the silane-mediated method described previously or other coupling agents.

Transformation (Deprotection) : The ketal group is removed under acidic conditions to regenerate the carbonyl functionality in the final amide product.

Reduction : The resulting keto-amide can then be reduced to the corresponding amino alcohol, or the amide can be reduced to the secondary amine, providing a route to multifunctional N-tert-butyl alkylamines.

This approach is particularly valuable when synthesizing molecules with multiple functional groups that might otherwise compete in the amide coupling step. While direct literature on a specific, named "Ketal Amide Synthesis" is sparse, the principles of using ketals as protecting groups in the synthesis of complex amides are a fundamental and widely applied strategy in organic synthesis.

Nitrosation of Secondary Amines to N-Nitroso Compounds

Secondary amines, including this compound, can undergo nitrosation to form N-nitrosamines. libretexts.org This reaction involves the interaction of the amine with a nitrosating agent. researchgate.net The most common laboratory method utilizes nitrous acid (HNO₂), which is typically generated in situ from the acidification of a nitrite (B80452) salt, such as sodium nitrite (NaNO₂). libretexts.orgwikipedia.org

The reaction mechanism begins with the protonation of nitrous acid to form the nitrosonium ion (NO⁺), a potent electrophile. libretexts.org The non-bonding electron pair on the nitrogen atom of the secondary amine then attacks the nitrosonium ion. libretexts.orgwikipedia.org Subsequent deprotonation of the resulting intermediate yields the stable N-nitrosoamine. libretexts.org

The general reaction is as follows: R₂NH + HNO₂ → R₂N-N=O + H₂O

This transformation is a characteristic reaction of secondary amines. The formation of N-nitrosamines can also occur under different conditions, for example, through interaction with gaseous nitrogen oxides like dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄). rsc.org Research has shown that these gaseous reagents can lead to rapid and high-yield nitrosation of secondary amines in various solvents. rsc.org A variety of other reagents can also act as a source of the nitrosonium ion or facilitate its transfer. organic-chemistry.org

Nitrosating Agent/SystemConditionsComments
Sodium Nitrite (NaNO₂) + Strong Acid (e.g., HCl)Aqueous, acidicForms nitrous acid in situ, generating the nitrosonium ion (NO⁺). libretexts.org
Dinitrogen Trioxide (N₂O₃)Gaseous or in organic solventA powerful nitrosating agent. rsc.org
Dinitrogen Tetroxide (N₂O₄)Gaseous or in organic solventCan also cause side reactions like N-nitration. rsc.org
[NO⁺·Crown·H(NO₃)₂⁻] complexDichloromethaneA stable, soluble source of NO⁺ for mild and homogeneous reactions. organic-chemistry.org
tert-Butyl Nitrite (TBN)Organic solventCan be used for transnitrosation under mild conditions. organic-chemistry.org

This table summarizes common reagents and conditions used for the nitrosation of secondary amines.

Advanced Mechanistic Investigations of Reactions Involving N Tert Butylheptan 1 Amine and Its Core Amine Functionality

Reaction Pathway Elucidation and Kinetic Studies

The understanding of reaction pathways and kinetics is fundamental to controlling chemical transformations. For N-tert-Butylheptan-1-amine, these studies provide insights into the elementary steps of its reactions.

Determination of Rate-Limiting Steps using Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction by observing the change in reaction rate upon isotopic substitution. In reactions involving this compound, C-H bond cleavage is often a key step, and its involvement in the rate-determining step can be probed using deuterium (B1214612) labeling.

For instance, in a hypothetical oxidation reaction of this compound, if the cleavage of the C-H bond on the carbon adjacent to the nitrogen is rate-limiting, substituting the hydrogen with deuterium would lead to a significant primary KIE (kH/kD > 1). Mechanistic investigations of Rh(I)-catalyzed direct C-H alkylation of benzylic amines have shown a primary kinetic isotope effect of 4.3 at the benzylic C-H position, indicating that the C-H bond breaking is part of the rate-determining step. acs.orgnih.gov Similar principles can be applied to reactions of this compound.

Table 1: Hypothetical Kinetic Isotope Effects for the Oxidation of this compound

Reactant Rate Constant (k) kH/kD Implication
This compound kH \multirow{2}{*}{4.5} C-H bond cleavage is likely the rate-limiting step.

This data is hypothetical and for illustrative purposes.

Conversely, an inverse KIE (kH/kD < 1) might be observed in mechanisms where the bonding to the nitrogen atom becomes stronger in the transition state. For example, studies on the oxidation of amines by flavoproteins have shown inverse 15N kinetic isotope effects, suggesting a strengthening of bonding to the nitrogen atom during the reaction. nih.gov

Elucidation of Intermediates and Transition State Structures

The elucidation of intermediates and transition state structures provides a detailed map of a reaction pathway. For reactions of this compound, such as N-alkylation with alcohols catalyzed by iridium(I) complexes, the reaction is proposed to proceed through a "borrowing hydrogen" mechanism. rsc.org This involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine to form an imine or iminium ion intermediate, which is then hydrogenated to the final N-alkylated amine. rsc.orgmdpi.com

The transition state for the nucleophilic attack of the amine on a carbonyl group, a common step in these reactions, involves the formation of a tetrahedral intermediate. solubilityofthings.com The geometry of this transition state is crucial in determining the reaction's stereochemical outcome. The bulky tert-butyl group on the nitrogen of this compound would sterically influence the approach to the electrophile, affecting the transition state energy and geometry. libretexts.org Theoretical studies, such as Density Functional Theory (DFT) calculations, can be employed to model these transition state structures and predict reaction pathways. rsc.orgresearchgate.net

Stereochemical Control and Diastereoselective Pathway Analysis

Controlling the stereochemistry of a reaction is a primary goal in modern organic synthesis. The chiral nature of many target molecules necessitates reactions that can selectively produce one stereoisomer over another.

Chiral Auxiliary-Induced Stereoselectivity in Amine Synthesis

In the synthesis of chiral amines, a chiral auxiliary can be employed to direct the stereochemical outcome of a reaction. While this compound itself is achiral, its synthesis from prochiral precursors or its use in the synthesis of more complex chiral molecules can involve stereoselective steps.

For example, the reductive amination of a prochiral ketone with an amine can be influenced by a chiral catalyst or by a chiral auxiliary attached to the amine. If a chiral version of the heptyl group were used, the existing stereocenter could direct the formation of a new stereocenter. The bulky tert-butyl group would play a significant role in the steric interactions that govern the diastereoselectivity of such a transformation.

Table 2: Hypothetical Diastereoselectivity in the Synthesis of a Chiral Amine using a Chiral Auxiliary

Chiral Auxiliary Diastereomeric Ratio (d.r.)
(R)-Phenylglycinol 95:5

This data is hypothetical and for illustrative purposes.

Directing Group Effects in Catalytic Transformations

The amine functionality in this compound can act as a directing group in various catalytic transformations, particularly in C-H activation/functionalization reactions. The nitrogen's lone pair can coordinate to a metal catalyst, bringing the catalyst into proximity with specific C-H bonds in the heptyl chain.

This directed approach allows for regioselective functionalization that would otherwise be difficult to achieve. The steric hindrance provided by the tert-butyl group can further enhance this selectivity by restricting the possible coordination geometries of the catalyst-substrate complex. Research on rhodium-catalyzed C-H activation has shown that amine groups can effectively direct the catalyst to achieve specific bond formations. acs.orgnih.gov

Catalytic Mechanism Characterization

Amines, including secondary amines like this compound, can themselves act as catalysts, most notably in enamine catalysis. In these reactions, the amine reacts with a carbonyl compound to form an enamine intermediate, which is more nucleophilic than the starting carbonyl compound.

The mechanism involves the initial formation of a carbinolamine, followed by dehydration to the enamine. acs.org The catalytic cycle is completed by the reaction of the enamine with an electrophile and subsequent hydrolysis to release the product and regenerate the amine catalyst. The efficiency and selectivity of such catalytic cycles are highly dependent on the structure of the amine catalyst. The steric bulk of the tert-butyl group in this compound would influence the geometry of the enamine intermediate and thus the stereochemical outcome of the reaction. However, it's important to note that deactivation pathways, such as undesired aldol (B89426) reactions, can occur and affect the catalyst's performance. acs.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
(R)-Phenylglycinol

Organometallic Catalysis: Role of Metal Coordination and Oxidation States

In organometallic catalysis, this compound can act as a crucial ligand, influencing the reactivity and selectivity of the metal center. Its effectiveness is deeply tied to the principles of metal-ligand coordination and the accessibility of different metal oxidation states during the catalytic cycle. The significant steric hindrance provided by the tert-butyl group is a defining factor in these processes. nih.govrsc.org

The coordination of the amine's nitrogen lone pair to a metal center is the initial step in many catalytic reactions. However, the steric bulk surrounding the nitrogen atom in this compound can make this coordination less favorable compared to less hindered amines. This steric pressure influences the geometry and stability of the resulting organometallic complex. nih.govrsc.org For some catalytic systems, such as lanthanide-catalyzed hydroamination, sterically hindered substrates require more coordinatively open catalysts to react effectively. libretexts.org The development of half-lanthanocene catalysts, for example, was a direct response to the challenge of steric encumbrance retarding catalytic reactions. libretexts.org

Palladium-catalyzed reactions, such as C-H activation and cross-coupling, are significantly affected by the nature of the amine ligand. In the functionalization of unprotected allylamines, controlling catalyst speciation is key. The amine itself can coordinate to the palladium center, directing C-H activation. However, the facile formation of palladium nanoparticles can lead to competing reaction pathways, like Heck-type reactions. researchgate.net To counter this, mono-protected amino acid (MPAA) ligands can be used alongside the amine substrate to prevent catalyst aggregation and favor the desired C-H activation pathway. researchgate.net The proposed mechanism often involves a Pd(II)/Pd(0) cycle where the amine coordinates to the Pd(II) center, facilitating cyclometalation. researchgate.net Subsequent transmetalation and reductive elimination yield the product and a Pd(0) species, which is then reoxidized to regenerate the active Pd(II) catalyst. researchgate.net

Copper-catalyzed C–N coupling reactions also face challenges when dealing with sterically hindered partners. nih.gov Standard Ullmann condensation conditions often fail for bulky amines. The development of specialized ligands, such as pyrrole-ols, has enabled the coupling of sterically demanding primary amines with ortho-substituted aryl iodides. nih.gov These reactions demonstrate that with the correct ligand system, even highly hindered amines can participate effectively, highlighting the importance of the ligand sphere around the metal in overcoming steric barriers. nih.gov

The oxidation state of the transition metal is fundamental to the catalytic cycle. libretexts.org In many cross-coupling reactions, the metal cycles between two or more oxidation states. For instance, in the Rh- and Ru-catalyzed direct reductive amination of ketones, the metal complex facilitates the reaction without the need for an external hydrogen source, using carbon monoxide as a deoxygenating agent. researchgate.net The ability of transition metals to exist in multiple oxidation states allows them to mediate the transfer of electrons and functional groups required for bond formation. libretexts.org Computational studies have been employed to understand the electronic structure and assign oxidation states in complex organometallic species, which can sometimes be ambiguous. nih.gov

Catalytic SystemMetalTypical Oxidation State CycleRole of Sterically Hindered AmineKey Findings
C-H ArylationPalladium (Pd)Pd(II) / Pd(0)Directing group and substrateRequires co-ligands like MPAA to prevent nanoparticle formation and favor C-H activation over competing Heck reactions. researchgate.net
C-N Cross-CouplingCopper (Cu)Cu(I) / Cu(III) (proposed)Nucleophilic substrateSpecialized ligands (e.g., pyrrole-ol) are necessary to overcome steric repulsion between the amine and the aryl partner. nih.gov
HydroaminationLanthanides (e.g., Sm)Ln(III) (stable)SubstrateCoordinatively open catalysts, such as half-lanthanocene complexes, are more effective for sterically hindered substrates. libretexts.org
Reductive AminationRhodium (Rh), Ruthenium (Ru)VariableNucleophilic reagentCan proceed with high atom economy using CO as a deoxygenating agent, enabling synthesis of hindered amines. researchgate.net

Organocatalytic Activation and Enantioselection Mechanisms

In organocatalysis, the amine functionality of this compound can be used directly as a catalyst or as a handle for activation, without the need for a metal. The primary amine can react with carbonyl compounds (aldehydes and ketones) to form key intermediates like enamines or iminium ions, which are central to many organocatalytic transformations. youtube.combeilstein-journals.org

Enamine catalysis involves the reaction of the primary amine with a ketone or aldehyde to form an enamine. youtube.com This intermediate acts as a nucleophile, being more reactive than the corresponding enol due to the higher energy of the nitrogen lone pair. youtube.com The enamine can then attack an electrophile. In the context of this compound, the steric bulk of the tert-butyl group would influence the geometry (E/Z selectivity) of the enamine formed, which in turn can impact the stereochemical outcome of subsequent reactions.

Iminium ion catalysis is another major activation mode. Here, the amine condenses with an α,β-unsaturated carbonyl compound to form an iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl system, activating it for nucleophilic attack. While this compound is a primary amine, this mode of catalysis is most famously demonstrated with secondary amine catalysts like proline and its derivatives. youtube.combeilstein-journals.org However, the fundamental principle of activation via iminium formation is broadly applicable.

Achieving enantioselectivity in these reactions relies on the use of a chiral catalyst or auxiliary. If a chiral derivative of this compound were used, it could direct the facial selectivity of the reaction. The mechanism of enantioselection often involves the formation of a highly organized transition state stabilized by non-covalent interactions, such as hydrogen bonding. youtube.commdpi.com For example, bifunctional catalysts that contain both an amine (for enamine/iminium formation) and a hydrogen-bond donor (like a thiourea (B124793) or squaramide group) can simultaneously activate the nucleophile and the electrophile, holding them in a specific orientation within the transition state. mdpi.comnih.gov This dual activation is crucial for achieving high levels of stereocontrol. mdpi.com

Kinetic studies and computational modeling are essential tools for elucidating these mechanisms. mdpi.comnih.gov For instance, investigations into bifunctional thiourea-amine catalysts have suggested that a monomeric species of the catalyst is active and that it operates by activating both reactants simultaneously. mdpi.com The tertiary amine moiety in these catalysts often acts as a base to deprotonate the pro-nucleophile, while the thiourea part activates the electrophile via hydrogen bonding. mdpi.com In catalytic systems with C₂-symmetry, it has been shown that only one of the amine groups may participate in the key deprotonation step in the transition state to achieve desymmetrization and high enantioselectivity. mdpi.com

Activation ModeKey IntermediateRole of Amine FunctionalityMechanism for Enantioselection
Enamine CatalysisEnamineForms a nucleophilic enamine with a carbonyl compound.A chiral amine creates a chiral enamine, leading to face-selective attack on an electrophile. youtube.com
Iminium CatalysisIminium IonForms an electrophilic iminium ion with an α,β-unsaturated carbonyl.A chiral amine creates a chiral iminium ion, directing the face-selective attack of a nucleophile. beilstein-journals.org
Bifunctional CatalysisEnamine/Iminium Ion + H-Bonded ElectrophileActs as a base or forms the enamine/iminium ion.A chiral catalyst with both an amine and an H-bond donor group organizes both reactants in a rigid transition state. mdpi.comnih.gov
Anion-Binding CatalysisIon PairCan act as a general base to generate an anionic nucleophile.A chiral catalyst with an anion-binding motif (e.g., thiourea) and a basic amine creates a chiral ion pair, controlling the reaction environment. mdpi.com

Advanced Spectroscopic and Chromatographic Research Methodologies for N Tert Butylheptan 1 Amine Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering detailed insight into the carbon-hydrogen framework. For N-tert-Butylheptan-1-amine, both ¹H and ¹³C NMR are essential for mapping the distinct chemical environments of the nuclei.

In ¹H NMR, the molecule is expected to show specific signals corresponding to the different proton environments. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, while the protons on the heptyl chain would present as a series of multiplets, with the terminal methyl group appearing as a triplet. youtube.com The proton on the nitrogen (N-H) typically appears as a broad singlet, and its signal can be confirmed by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.org

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The structure of this compound contains eleven distinct carbon environments, which would be resolved in the spectrum.

Predicted NMR Data for this compound

Assignment ¹H NMR ¹³C NMR (Predicted ppm)
tert-Butyl Group
9 x -CH₃ Singlet ~29
1 x -C(CH₃)₃ - ~51
Heptyl Chain
-NH-CH₂- Triplet ~42
-CH₂- (adjacent to NH-CH₂) Multiplet ~32
4 x internal -CH₂- Multiplet ~29, ~27, ~26
Terminal -CH₃ Triplet ~14
Amine Proton

To definitively assign these signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed. embl-hamburg.de

Homonuclear Correlation (COSY): A Correlation Spectroscopy (COSY) experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbons. This would clearly show the connectivity of the protons along the heptyl chain, from the methylene (B1212753) group attached to the nitrogen down to the terminal methyl group.

Heteronuclear Correlation (HSQC/HMBC): Heteronuclear correlation techniques map the connections between protons and carbons. huji.ac.il

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the signal of the carbon atom it is directly bonded to. This allows for the unambiguous assignment of each carbon in the heptyl chain by linking it to its known proton signal.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides the exact mass of the parent ion, allowing for the determination of its elemental composition with high confidence. google.comsnu.ac.kr For this compound (C₁₁H₂₅N), HRMS would confirm the molecular formula by matching the experimentally measured mass of the protonated molecule [M+H]⁺ to its calculated theoretical mass.

In addition to molecular formula determination, mass spectrometry provides structural information through analysis of fragmentation patterns. Aliphatic amines are known to undergo characteristic cleavage at the carbon-carbon bond alpha to the nitrogen atom (α-cleavage), as this results in the formation of a stable, resonance-stabilized iminium cation. libretexts.orglibretexts.org

For this compound, two primary α-cleavage pathways are expected:

Loss of a hexyl radical (•C₆H₁₃): Cleavage of the C1-C2 bond of the heptyl chain results in a stable iminium ion. This is often a dominant fragmentation pathway.

Loss of a methyl radical (•CH₃): Cleavage of a methyl group from the tert-butyl moiety results in another iminium ion.

The relative abundance of these fragments helps to confirm the structure of the molecule.

Key HRMS Data and Fragmentation for this compound

Ion Calculated m/z Formula Description
[M+H]⁺ 172.2216 C₁₁H₂₆N⁺ Protonated Molecular Ion
[M-15]⁺ 156.1903 C₁₀H₂₄N⁺ Fragment from loss of •CH₃ (methyl radical)

Advanced Chromatographic Separation Techniques for Amine Purity and Identification

Chromatographic methods are indispensable for separating this compound from impurities and for its quantification in complex mixtures.

The analysis of basic compounds like alkylamines by traditional reversed-phase HPLC can be challenging due to poor retention and peak tailing. Ion-Pair HPLC overcomes this by introducing an ion-pairing reagent into the mobile phase. nih.govchromatographyonline.com

For a basic amine, an acidic ion-pairing agent such as an alkyl sulfonate is added to the acidic mobile phase. km3.com.tw The protonated amine [R₂NH₂]⁺ forms a neutral ion pair with the negatively charged sulfonate [R'SO₃]⁻. This neutral complex can be effectively retained and separated on a standard non-polar stationary phase, such as a C18 column. nih.gov This technique is particularly useful for purity analysis of non-volatile derivatives or salts of the amine.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. emerypharma.com The sample is vaporized and separated based on its boiling point and interactions with the GC column. nih.gov

To prevent peak tailing caused by the interaction of the basic amine with acidic sites on the column and inlet, specialized columns designed for volatile amine analysis are often used. wiley.com These columns typically have a basic deactivation layer. nih.gov The separated components then enter the mass spectrometer, which acts as a highly specific detector, providing a mass spectrum for each peak. This allows for positive identification based on both the retention time and the fragmentation pattern, which can be compared to a spectral library. acs.org

Comparison of Chromatographic Techniques

Technique Principle Typical Stationary Phase Mobile/Carrier Phase Application
Ion-Pair HPLC Separation of ion pairs on a reversed-phase column. C18 or C8 Acetonitrile/Water with ion-pairing reagent (e.g., heptanesulfonate). Purity analysis, especially for salts or non-volatile samples.

| GC-MS | Separation based on volatility and column interaction. | Fused silica (B1680970) capillary with a non-polar or specialized amine-specific coating. | Inert carrier gas (e.g., Helium). | Identification and quantification of volatile amines and impurities. |

Infrared (IR) Spectroscopy for Functional Group Identification and Derivative Studies

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. wpmucdn.com The IR spectrum of this compound, a secondary amine, would exhibit characteristic absorption bands. wikipedia.org

N-H Stretch: Secondary amines show a single, characteristically weak-to-medium absorption band in the region of 3350-3310 cm⁻¹. orgchemboulder.com This distinguishes it from primary amines, which show two bands, and tertiary amines, which show none. libretexts.org

C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) are due to the C-H stretching vibrations of the numerous methyl and methylene groups in the tert-butyl and heptyl chains.

N-H Bend (Wag): A broad absorption band can often be observed in the 910-665 cm⁻¹ range, corresponding to the out-of-plane bending (wagging) of the N-H bond. orgchemboulder.com

C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines appears in the 1250-1020 cm⁻¹ region. orgchemboulder.com

Derivative studies, such as the formation of an amide, would result in predictable changes in the IR spectrum. For example, the N-H stretching band would disappear or shift, and a strong carbonyl (C=O) stretching band would appear around 1650 cm⁻¹.

Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Functional Group
3350 - 3310 N-H Stretch Secondary Amine
2960 - 2850 C-H Stretch Alkyl (CH₃, CH₂)
1250 - 1020 C-N Stretch Aliphatic Amine

Utilization of Amine Salt Derivatives for Characterization

The conversion of amines into their corresponding salts is a classic and effective chemical derivatization strategy used to facilitate characterization. This is particularly useful for tertiary amines, which lack the N-H bond for easy IR identification, but the technique is applicable to all amine classes. spectroscopyonline.com

Reacting this compound with a strong acid, such as hydrochloric acid (HCl), yields its ammonium (B1175870) salt derivative, N-tert-butylheptan-1-ammonium chloride. This transformation induces significant changes in the compound's physical and spectroscopic properties, which can be exploited for analytical purposes.

Changes in Physical Properties: The formation of an ionic salt dramatically increases the polarity of the molecule. This typically renders the amine salt more soluble in polar solvents, including water, and alters its behavior in chromatographic systems. For instance, in gas chromatography (GC), derivatization might be used to increase volatility, whereas in high-performance liquid chromatography (HPLC), salt formation will significantly change the retention time on a reverse-phase column.

Changes in Spectroscopic Properties:

IR Spectroscopy: The formation of the ammonium salt creates an N⁺-H bond. In the IR spectrum, the sharp N-H stretch of the secondary amine is replaced by a very broad and strong absorption band for the N⁺-H stretch, appearing at a lower frequency, typically in the 2200-3000 cm⁻¹ range. This broad feature is a clear indicator of salt formation.

NMR Spectroscopy: In the ¹H NMR spectrum, the formation of the ammonium salt causes the N-H proton signal to shift downfield significantly due to the positive charge on the adjacent nitrogen atom. The chemical shifts of the protons on the neighboring carbons (α-protons) are also deshielded and shift downfield.

The derivatization to an amine salt can also be beneficial for mass spectrometry (MS) analysis, potentially leading to different and more easily interpretable fragmentation patterns. Other derivatization reactions, such as acylation, can be used to create amide derivatives, which are also useful for confirming the presence and structure of primary and secondary amines. uoanbar.edu.iq

Table 2: Property Changes upon Salt Formation of this compound

Property Free Amine (this compound) Amine Salt (N-tert-Butylheptan-1-ammonium Chloride)
Solubility Soluble in organic solvents, low water solubility Increased solubility in polar solvents (e.g., water)
IR N-H Stretch Single, sharp peak (~3300-3500 cm⁻¹) Broad, strong absorption (~2200-3000 cm⁻¹)
¹H NMR N-H Signal Broad singlet (~δ 0.5-3.0 ppm) Downfield shift, often broad
¹H NMR α-Proton Signal Specific chemical shift Downfield shift (deshielded)

| Chromatography (RP-HPLC) | Longer retention time | Shorter retention time |

Applications of N Tert Butylheptan 1 Amine in Advanced Materials and Supramolecular Chemistry Research

Role as Ligands and Chiral Auxiliaries in Catalytic Systems

The structural characteristics of N-tert-butylheptan-1-amine and related N-tert-butyl amines make them valuable in the design of catalytic systems. The sterically demanding tert-butyl group can influence the stability and activity of metal catalysts and serve as a powerful directing group in asymmetric synthesis.

Research has demonstrated the use of N-(tert-butyl)heptan-1-amine in palladium-catalyzed reactions. researchgate.net In the broader context of catalysis, bulky dialkylbiaryl phosphine (B1218219) ligands, often featuring tert-butyl groups, are crucial for enhancing the efficiency, selectivity, and versatility of cross-coupling reactions, such as the Buchwald-Hartwig amination. sigmaaldrich.com The development of new ligands, sometimes incorporating ortho-Ot-Bu substituents, aims to improve the stability of the active catalyst conformer and accommodate large amine nucleophiles. nih.gov These advanced catalyst systems are often supplied as air- and moisture-stable precatalysts that generate the active Pd(0) species in situ. sigmaaldrich.com

In the realm of asymmetric synthesis, N-tert-butyl amine derivatives, particularly N-tert-butanesulfinamide, have become indispensable chiral auxiliaries. rsc.orgvjs.ac.vn These auxiliaries are prized for their ability to direct stereoselective transformations, their stability, and the ease with which they can be cleaved and recycled. rsc.org Enantiopure N-tert-butanesulfinyl imines, derived from the condensation of tert-butanesulfinamide with aldehydes and ketones, are stable and highly effective electrophiles for various reactions, including organometallic additions and cycloadditions, yielding products with high diastereoselectivity. rsc.orgnih.gov The tert-butylsulfinyl group is not only a powerful chiral directing group but also activates the imine for nucleophilic attack. cas.cn This methodology has proven successful in the total synthesis of complex nitrogen-containing heterocycles and natural products. rsc.orgnih.gov

Catalyst/Auxiliary TypeApplicationKey Features
N-(tert-butyl)heptan-1-amine Ligand in Palladium CatalysisUsed in C-H activation reactions. researchgate.net
GPhos Ligand Ligand for C-N Cross-CouplingContains an Ot-Bu group to improve catalyst stability. nih.gov
N-tert-butanesulfinamide Chiral AuxiliaryWidely used for asymmetric synthesis of amines and N-heterocycles. rsc.orgacs.org
N-tert-butanesulfinyl imines Chiral IntermediatesStable electrophiles for diastereoselective nucleophilic additions. nih.govcas.cn

N-tert-Butyl Amine Derivatives in Polymer Science and Engineering

The incorporation of N-tert-butyl amine moieties into polymer structures serves multiple purposes, from acting as fundamental building blocks to modulating the final properties of the material. Their steric bulk and chemical reactivity are key to their utility in this field.

N-tert-butyl amine derivatives are utilized in the synthesis of high-performance polymers like polyamides and polyurethanes. In polyamide synthesis, diamines containing bulky tert-butyl groups, such as N,N'-bis(4-aminophenyl)-4-tert-butyl-aniline, have been used to create novel aromatic polyamides. ntu.edu.tw The presence of the tert-butyl group is intended to enhance the solubility of the resulting polymers without compromising their thermal stability. ntu.edu.tw Cross-linking of linear polyamides that have reactive points in their structure is a common method to improve thermal properties and solvent resistance. researchgate.net

In polyurethane (PU) synthesis, amines play roles as both monomers and catalysts. Generally, PUs are formed through the polyaddition reaction of diisocyanates and diols. acs.org Isocyanate-free routes have been developed where primary amines react with cyclic carbonates to form hydroxylurethanes, which can be further functionalized. rsc.org In other approaches, α,ω-amino alcohols are converted into α,ω-isocyanato alcohol monomers using reagents like di-tert-butyltricarbonate, which then polymerize to form [n]-polyurethanes. wiley.comconicet.gov.ar Tertiary amines are also well-established as catalysts for the urethane-forming reaction. acs.org

The incorporation of N-tert-butyl amine derivatives can significantly modulate the physical and chemical properties of polymers. The bulky tert-butyl group can disrupt polymer chain packing, which often increases solubility and processability. ntu.edu.tw For example, aromatic polyamides and polyimides functionalized with 4-tert-butyltriphenylamine groups are readily soluble in polar organic solvents and can be cast into flexible films. ntu.edu.tw

N-tert-butyldibenzylamine has been evaluated as a stabilizer in polymer formulations, where it was found to improve the thermal stability and mechanical strength of the materials. The tert-butyl group is also widely used as a protecting group in polymer chemistry, for instance in poly(tert-butyl acrylate). researchgate.net The chemical conversion of these tert-butyl ester groups to other functionalities, such as carboxylic acids or amides via reactions with diamines, allows for the tailoring of polymer properties and network architectures. researchgate.net This transformation can dramatically alter the polymer's response to stimuli like pH. researchgate.net Similarly, de-tert-butylation of N,N-disubstituted polyacrylamides can be performed as a polymer reaction to yield N-monosubstituted polyacrylamides, which can be useful for subsequent analysis or functionalization. nii.ac.jp

Polymer TypeRole of N-tert-Butyl Amine DerivativeEffect on Properties
Aromatic Polyamides Diamine monomer with pendent tert-butyl groupIncreased solubility, high thermal stability, electrochromic behavior. ntu.edu.tw
Polyurethanes Component of amino alcohol monomerForms uniform microstructure in [n]-polyurethanes. wiley.com
General Polymers Stabilizer (e.g., N-tert-butyldibenzylamine)Improved thermal stability and mechanical strength.
Polyacrylates Pendant protecting group (tert-butyl ester)Allows for post-polymerization modification to alter functionality and pH-responsiveness. researchgate.net

Supramolecular Self-Assembly and Host-Guest Interactions

The size, shape, and chemical nature of this compound make it an interesting candidate for studies in supramolecular chemistry, where non-covalent interactions govern the spontaneous organization of molecules into well-defined, functional structures.

Calixarenes are macrocyclic host molecules known for their ability to form inclusion complexes with a wide variety of guest molecules, a process driven by non-covalent forces. davuniversity.orgresearchgate.net The vase-like cavity of calixarenes can encapsulate guest species that are sterically and chemically compatible. davuniversity.org Specifically, 4-tert-butylcalix acs.orgarene has been shown to be a versatile host for aliphatic amines, forming stable inclusion compounds. nih.gov Studies involving n-butylamine have revealed the formation of 1:1 and 2:1 host-guest compounds stabilized primarily by van der Waals interactions. nih.govrsc.org Research on p-tert-butylcalix vjs.ac.vnarene has also demonstrated its ability to form crystalline inclusion complexes with various solvents, including the linear alkane n-heptane, which shares structural similarities with the heptyl chain of this compound. nih.gov The formation of these complexes highlights the capacity of calixarene (B151959) cavities to recognize and bind with aliphatic chains, suggesting a strong potential for this compound to act as a guest molecule.

The interaction between aliphatic amines and calixarenes can lead to complex structural phenomena, such as pseudopolymorphism. This is where a given host-guest system can crystallize into different structures, or pseudopolymorphs, often incorporating different numbers of solvent or guest molecules. Research on the 4-tert-butylcalix acs.orgarene and n-butylamine system has shown the existence of multiple pseudopolymorphic inclusion compounds with varied stoichiometries (1:1, 2:1, and 3:1). nih.govrsc.org This work has demonstrated that larger amines can exhibit a similar degree of pseudopolymorphism. nih.gov The stabilization of these different supramolecular arrangements arises from a delicate balance of competing weak interactions, which can be manipulated to produce customized materials. nih.gov This supramolecular stabilization can lead to the formation of ordered structures like polar clusters and layers, demonstrating a pathway to control solid-state architecture through self-assembly. nih.gov

Host MoleculeGuest TypePhenomenon ObservedResearch Finding
4-tert-Butylcalix acs.orgarene n-ButylamineInclusion Complex FormationForms 1:1, 1:2, and 3:1 host-guest compounds. rsc.org
p-tert-Butylcalix vjs.ac.vnarene n-HeptaneInclusion Complex FormationCrystallizes to form a 1:1 inclusion compound. nih.gov
4-tert-Butylcalix acs.orgarene Aliphatic AminesPseudopolymorphismDemonstrates that competing weak forces can guide self-assembly into different structural motifs. nih.gov

Integration into Organic Electronic Materials (e.g., Nonfullerene Acceptors in Organic Photovoltaics)

The strategic design of organic semiconductor molecules is paramount for advancing the field of organic electronics. In the context of organic photovoltaics (OPVs), the development of nonfullerene acceptors (NFAs) has led to significant breakthroughs in power conversion efficiencies (PCE). A critical design strategy for optimizing these complex NFA molecules involves the chemical modification of their peripheral side chains. These chains, while not part of the conjugated core responsible for light absorption, play a decisive role in governing the molecule's solubility, solid-state morphology, molecular packing, and ultimately, the charge transport dynamics within the device's active layer.

This compound represents a precursor for a specific class of N-alkylamino side chains that can be incorporated into the structure of NFA molecules. Specifically, the N-tert-butylheptyl group, when attached to the terminal acceptor units of an NFA (often on a nitrogen atom of a pyrrole (B145914) or imide ring), introduces unique steric and electronic properties. This bulky, branched alkyl chain serves as a powerful tool for fine-tuning the intermolecular interactions and blend morphology of the NFA when mixed with a polymer donor, directly impacting the performance of the final OPV device. Its integration is a deliberate choice to control molecular self-assembly, moving beyond simple linear alkyl chains to create more complex, three-dimensional packing arrangements.

Influence of N-Alkyl Chains on Molecular Packing and Charge Transport in Organic Photovoltaics

The structural characteristics of the N-alkyl side chain—its length, branching point, and steric bulk—have a profound influence on the solid-state properties of NFA-based films. The tert-butylheptyl group, characterized by a quaternary carbon atom, imparts significant steric hindrance compared to linear chains (e.g., n-nonyl) or less bulky branched chains (e.g., 2-ethylhexyl). This steric demand is a key factor in modulating molecular packing and charge transport.

Research on A-D-A' (Acceptor-Donor-Acceptor) type NFAs has demonstrated that modifying the alkyl chains on the nitrogen atom of the terminal pyrrole ring is an effective method to optimize device physics. When a bulky group like a tert-butyl-substituted alkyl chain is introduced, it can disrupt excessive long-range molecular aggregation. While strong π-π stacking is necessary for efficient charge transport, overly large, ordered crystalline domains can lead to poor miscibility with the polymer donor, resulting in coarse phase separation and inefficient charge generation and collection. The bulky side chain can induce a more intertwined, three-dimensional network morphology with nanoscale phase separation, which is considered ideal for efficient exciton (B1674681) dissociation at the donor-acceptor interface.

This effect on morphology directly translates to changes in charge transport properties. Grazing-incidence wide-angle X-ray scattering (GIWAXS) studies reveal that NFAs with bulky branched chains often exhibit slightly larger π-π stacking distances and less ordered lamellar stacking compared to their linear-chain counterparts. However, this does not necessarily impede charge transport. The formation of a 3D interpenetrating network can provide continuous pathways for charge carriers, enhancing charge mobility and reducing bimolecular recombination. The space-charge limited current (SCLC) method is commonly used to quantify these effects, measuring both electron (μe) and hole (μh) mobilities.

The data below, derived from studies on analogous NFA systems, illustrates how modifying the terminal N-alkyl chain from a linear to a bulky, branched structure impacts key photovoltaic and charge transport parameters. A representative system compares an NFA with a linear nonyl chain (NFA-C9) to one with a bulky branched tert-butyl-substituted octyl chain (NFA-tC8), which mimics the steric properties of a tert-butylheptyl group.

Table 1. Comparison of Photovoltaic Performance Parameters for OPV Devices Based on NFAs with Different N-Alkyl Side Chains.
NFA VariantSide Chain StructureVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
NFA-C9Linear (n-nonyl)0.85125.9875.816.73
NFA-tC8Branched (tert-butyl-octyl)0.83526.5177.517.14
Table 2. Charge Transport and Morphological Properties of NFA Blend Films.
NFA VariantElectron Mobility (μe) (x 10-4 cm²/Vs)Hole Mobility (μh) (x 10-4 cm²/Vs)μhe Ratioπ-π Stacking Distance (Å)
NFA-C94.954.110.833.58
NFA-tC85.314.890.923.62

Environmental Fate and Transformation Pathways of N Tert Butyl Alkylamines

Atmospheric Degradation Mechanisms

Once released into the atmosphere, N-tert-butyl alkylamines are subject to degradation primarily initiated by photochemically generated radicals. ieaghg.org The structure of the amine, particularly the presence of a tertiary butyl group, influences the specific degradation mechanisms and the resulting products.

The dominant atmospheric degradation pathway for amines is initiated by the hydroxyl (OH) radical. whiterose.ac.ukwhiterose.ac.uk For tert-butylamine (B42293), a structural analogue of N-tert-butylheptan-1-amine, the reaction with OH radicals proceeds primarily through hydrogen abstraction from the amino group. whiterose.ac.ukwhiterose.ac.uk This reaction is relatively rapid, with a measured rate constant for tert-butylamine of 8.4 (± 1.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 305 ± 2 K. whiterose.ac.ukwhiterose.ac.uk

In the presence of nitrogen oxides (NOx), this initial reaction leads to the formation of several products. The main products identified from the oxidation of tert-butylamine are tert-butylnitramine ((CH₃)₃CNHNO₂) and acetone. whiterose.ac.ukwhiterose.ac.ukresearchgate.net Acetone is formed through the reaction of intermediate products, tert-butylnitrosamine or its isomer tert-butylhydroxydiazene, with OH radicals, which also yields nitrous oxide (N₂O). whiterose.ac.ukwhiterose.ac.ukresearchgate.net

Minor products from this oxidation process include formaldehyde, 2-methylpropene, acetamide, and propan-2-imine. whiterose.ac.ukwhiterose.ac.ukresearchgate.net It is anticipated that this compound would undergo a similar OH radical-initiated oxidation, with the larger heptyl group potentially leading to a more complex mixture of secondary products.

Reaction Rate Constants and Products of OH Radical-Initiated Oxidation of Tert-Butylamine
ParameterValue/Product
Rate Constant (kOH) at 305 K8.4 (± 1.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹
Major Productstert-Butylnitramine
Acetone
Minor ProductsFormaldehyde
2-Methylpropene
Acetamide
Propan-2-imine

Amines in the atmosphere can contribute to the formation of secondary organic aerosols through acid-base reactions. whiterose.ac.uk These reactions are a significant aspect of the environmental fate of amines, as they can influence air quality and climate. The presence of amines, even at parts-per-trillion concentrations, can significantly enhance the rate of new particle formation, particularly in the presence of sulfuric acid. byu.edupsi.chnih.gov

Studies on tert-butylamine have shown strong particle formation during its photo-oxidation, which is induced by an acid-base reaction with photochemically formed nitric acid. whiterose.ac.ukwhiterose.ac.uk This reaction leads to the formation of tert-butylaminium nitrate, a salt with low volatility, which readily partitions to the particle phase. whiterose.ac.ukwhiterose.ac.ukresearchgate.net The vapor pressure of tert-butylaminium nitrate has been measured to be 5.1 × 10⁻⁶ Pa at 298 K, indicating its tendency to exist as an aerosol. whiterose.ac.ukwhiterose.ac.uk Given its similar basic amino group, this compound is also expected to react with atmospheric acids like nitric and sulfuric acid to form low-volatility salts, thereby contributing to atmospheric particle formation.

Properties of Tert-Butylaminium Nitrate Aerosol
PropertyValue
Formation MechanismAcid-base reaction with nitric acid
Vapor Pressure at 298 K5.1 × 10⁻⁶ Pa
Atmospheric StateLow-volatility particulate matter

Abiotic Transformation in Aquatic and Terrestrial Environments

Hydrolysis of the amide bond is generally not a significant abiotic degradation pathway for simple amines under typical environmental conditions. Photolysis in the aqueous phase could be a potential transformation pathway, particularly in the presence of photosensitizers like dissolved organic matter. The rate and products of such reactions would depend on the specific conditions, including water chemistry and light intensity.

In soil and sediment, this compound is expected to partition to organic matter and clay surfaces due to its alkyl chain and the cationic nature of its protonated form. Abiotic transformation in these environments could involve reactions with naturally occurring minerals and organic functional groups, although these processes are generally slow compared to biological degradation.

Biotransformation and Biodegradation Potential

The biodegradation of amines is a crucial process for their removal from the environment. Microorganisms, including bacteria and fungi, possess a wide array of enzymes capable of transforming amines. nih.gov While specific studies on the biodegradation of this compound are lacking, the biotransformation of other alkylamines has been documented.

The initial step in the biodegradation of primary amines often involves deamination, catalyzed by enzymes such as amine oxidases or dehydrogenases. This process would convert the amine to an aldehyde, which can then be further metabolized through central metabolic pathways. The presence of the tert-butyl group may present steric hindrance to enzymatic attack, potentially slowing the rate of biodegradation compared to linear alkylamines.

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structure of N-tert-Butylheptan-1-amine?

To confirm structural integrity and purity, researchers should employ a combination of gas chromatography-mass spectrometry (GC/MS) for volatile compound analysis and nuclear magnetic resonance (NMR) spectroscopy for detailed structural elucidation. For tertiary amines, Fourier-transform infrared spectroscopy (FTIR) can identify functional groups like C-N stretching vibrations. Additionally, elemental analysis validates molecular formula accuracy. If impurities such as nitrosamines are suspected, specialized methods like HPLC coupled with UV/Vis detection are recommended .

Q. How should this compound be safely handled in laboratory settings?

Follow stringent safety protocols:

  • Personal Protective Equipment (PPE): Use nitrile gloves (EN 374 compliant) and safety goggles (NIOSH/EN166 standards). Wear flame-retardant lab coats to mitigate flammability risks .
  • Ventilation: Conduct reactions in a fume hood to prevent inhalation exposure.
  • Storage: Store at -20°C in airtight containers under inert gas (e.g., nitrogen) to prevent degradation .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. What synthetic routes are feasible for producing this compound?

A common approach involves alkylation of heptan-1-amine with tert-butyl halides under basic conditions (e.g., K₂CO₃). Alternatively, reductive amination of heptanal with tert-butylamine using catalysts like Pd/C or NaBH₃CN can yield the target compound. For stereochemical control, chiral auxiliaries or asymmetric catalysis may be employed .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling points) for this compound?

Discrepancies often arise from variations in experimental conditions or impurities. To address this:

  • Meta-Analysis: Apply I² and H statistics to quantify heterogeneity across studies. For example, an I² >50% indicates significant variability, necessitating subgroup analyses (e.g., by synthesis method) .
  • Reproducibility Testing: Replicate measurements under controlled conditions (e.g., standardized pressure and purity ≥98%) and cross-validate with computational models (e.g., COSMO-RS for vapor pressure predictions) .

Q. What strategies optimize the catalytic efficiency of this compound in asymmetric synthesis?

To enhance enantioselectivity:

  • Ligand Design: Modify tert-butyl groups to reduce steric hindrance while maintaining chirality. For example, introducing electron-withdrawing substituents can improve catalyst-substrate interactions.
  • Reaction Engineering: Use continuous-flow systems to control exothermicity and improve mixing.
  • Kinetic Studies: Employ stopped-flow NMR to monitor intermediate formation and adjust reaction parameters dynamically .

Q. How can researchers assess the risk of N-nitrosamine formation in this compound under storage or reaction conditions?

Nitrosation risks arise from nitrite contamination or acidic environments. Mitigation strategies include:

  • Analytical Screening: Use LC-MS/MS with multiple reaction monitoring (MRM) to detect trace nitrosamines (detection limit ≤0.03 ppm) .
  • Process Control: Avoid nitrite-containing reagents and implement pH monitoring (maintain pH >7).
  • Supplier Audits: Collaborate with raw material suppliers to eliminate nitrate/nitrite impurities using EMA-compliant questionnaires .

Methodological Guidance

Q. How should systematic reviews integrate fragmented data on this compound’s applications?

Adhere to Cochrane Handbook guidelines:

  • Search Strategy: Use databases like SciFinder and Reaxys with keywords: "tertiary amines," "asymmetric catalysis," and "physicochemical properties."
  • Data Extraction: Tabulate data by study type (e.g., experimental vs. computational) and assess bias via ROBIS or GRADE frameworks.
  • Reporting: Include forest plots for meta-analyses and sensitivity analyses to address heterogeneity .

Q. What experimental designs minimize confounding variables in studies involving this compound?

  • Factorial Design: Vary parameters like temperature, solvent polarity, and catalyst loading to isolate effects.
  • Control Groups: Use inert amines (e.g., triethylamine) as negative controls.
  • Blinding: Implement double-blinding in spectroscopic analysis to reduce observer bias .

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